molecular formula C26H31N3O4S B2658822 1-(3-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 932500-84-0

1-(3-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2658822
CAS RN: 932500-84-0
M. Wt: 481.61
InChI Key: ZVQKHBWJASTDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H31N3O4S and its molecular weight is 481.61. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

Research into thieno[3,2-d]pyrimidine derivatives has led to the development of innovative synthetic methodologies. For example, studies have shown the utility of these compounds in C-C bond formation by radical cyclization, highlighting their potential in constructing pyrimidine-annulated heterocycles with significant yields. This approach opens new avenues for synthesizing complex organic molecules that could have various applications, ranging from pharmaceuticals to materials science (Majumdar & Mukhopadhyay, 2003).

Pharmacological Research

Several studies focus on the pharmacological potential of thieno[3,2-d]pyrimidine derivatives. These compounds have been identified as potential inhibitors for various biological targets. For instance, one study discovered a thieno[2,3-d]pyrimidine-2,4-dione derivative that acts as a potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone receptor, suggesting its application in treating sex-hormone-dependent diseases (Sasaki et al., 2003). Another research effort led to the identification of thieno[2,3-d]pyrimidine derivatives as inhibitors of the SARS-CoV 3C-like protease, indicating their potential as antiviral agents (El-All et al., 2016).

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-3-[[4-(morpholine-4-carbonyl)cyclohexyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-18-3-2-4-20(15-18)17-28-22-9-14-34-23(22)25(31)29(26(28)32)16-19-5-7-21(8-6-19)24(30)27-10-12-33-13-11-27/h2-4,9,14-15,19,21H,5-8,10-13,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQKHBWJASTDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)N5CCOCC5)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

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